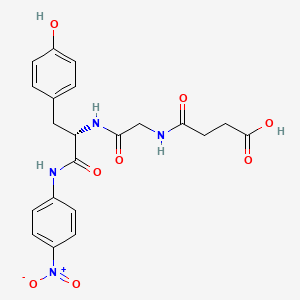
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide is a complex organic compound with a molecular formula of C21H22N4O7 and a molecular weight of 442.428 g/mol . This compound is characterized by the presence of a carboxypropanoyl group, a glycyl group, a nitrophenyl group, and a tyrosinamide group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The general synthetic route can be summarized as follows:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites. For example, the amino group of glycine can be protected using a benzyloxycarbonyl (Cbz) group.
Peptide Bond Formation: The protected glycine is then coupled with 4-nitrophenyl-L-tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The carboxypropanoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carboxypropanoyl derivatives.
Scientific Research Applications
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)prolinamide: Similar structure but with a prolinamide group instead of a tyrosinamide group.
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)phenylalaninamide: Contains a phenylalaninamide group instead of a tyrosinamide group.
Uniqueness
N-(3-Carboxypropanoyl)glycyl-N-(4-nitrophenyl)-L-tyrosinamide is unique due to the presence of the tyrosinamide group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
74569-74-7 |
|---|---|
Molecular Formula |
C21H22N4O8 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4-[[2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H22N4O8/c26-16-7-1-13(2-8-16)11-17(24-19(28)12-22-18(27)9-10-20(29)30)21(31)23-14-3-5-15(6-4-14)25(32)33/h1-8,17,26H,9-12H2,(H,22,27)(H,23,31)(H,24,28)(H,29,30)/t17-/m0/s1 |
InChI Key |
SJKAZHVOLYMOAV-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CCC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


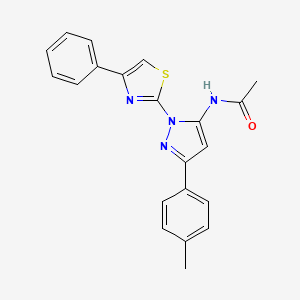

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)

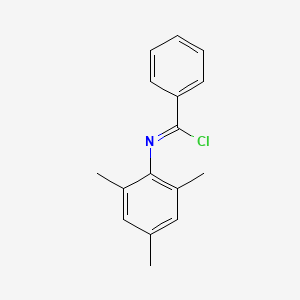
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
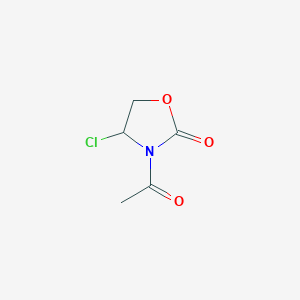
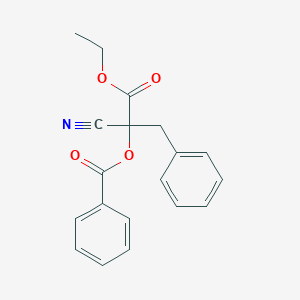
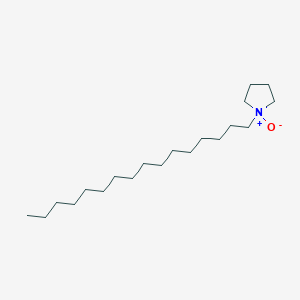
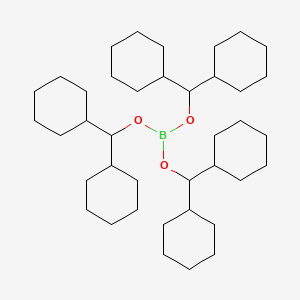
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
